cis-3-(4-Methoxyphenyl)cyclobutanamine
Description
cis-3-(4-Methoxyphenyl)cyclobutanamine is a cyclobutane derivative featuring a 4-methoxyphenyl substituent at the 3-position and an amine group at the 1-position of the cyclobutane ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol and a CAS registry number of 2007920-49-0 . The compound’s stereochemistry (cis configuration) is critical to its physicochemical and biological properties. It is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of neuroactive or receptor-targeting molecules .
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHUPTWZGRJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(4-Methoxyphenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable precursor using a palladium-catalyzed reaction. For example, the Pd-catalyzed intramolecular ketone alkenylation can be employed to form the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: cis-3-(4-Methoxyphenyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
cis-3-(4-Methoxyphenyl)cyclobutanamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-(4-Methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways The compound may act on enzymes or receptors, influencing various biochemical processes
Comparison with Similar Compounds
Key Findings :
- The 4-methoxy group enhances solubility due to its polar nature, making it advantageous for aqueous formulations compared to halogenated analogs .
- Halogen substituents (Br, F, Cl) increase lipophilicity and may improve blood-brain barrier penetration but reduce solubility .
Cyclohexene Derivatives with Methoxyphenyl Groups
Compounds trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 1) and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound 2) from Z. montanum extracts exhibit neurotrophic activity in PC12 cells and rat cortical neurons .
| Property | This compound | Compound 1 (trans) | Compound 2 (cis) |
|---|---|---|---|
| Core Structure | Cyclobutane | Cyclohexene | Cyclohexene |
| Substituents | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | 3,4-Dimethoxyphenyl |
| Neurotrophic Activity | Not reported | Moderate | High |
| Stereochemical Impact | Cis configuration critical | Trans less active | Cis more active |
Key Findings :
- The cis configuration in both cyclobutanamine and cyclohexene derivatives correlates with enhanced biological activity, suggesting stereochemistry is a key determinant .
- Multiple methoxy groups (e.g., 3,4-dimethoxy in Compounds 1 and 2) may amplify neurotrophic effects but reduce selectivity compared to monosubstituted analogs .
Methoxyphenyl-Containing Quinazolines
In 4-phenylethynylquinazolines, the 4-methoxyphenyl group (Compound 6l) reduces emission intensity in DMF while causing a red shift in emission maxima compared to chloro or fluoro analogs .
| Compound | Substituent (2-Position) | Emission Intensity (DMF) | λmax (nm) | Reference |
|---|---|---|---|---|
| 6l | 4-Methoxyphenyl | Low | 520 | |
| 6c | 4-Chlorophenyl | Moderate | 480 | |
| 6h | 4-Fluorophenyl | High | 500 |
Key Findings :
- The electron-donating methoxy group in 6l reduces emission intensity due to disrupted π-electron delocalization, whereas electron-withdrawing groups (Cl, F) enhance it .
- This trend mirrors the electronic effects observed in cyclobutanamine analogs, where substituents alter polarity and interaction potentials .
Chromophores with Bis-(4-methoxyphenyl) Groups
Chromophore A (bis-(4-methoxyphenyl)aminophenyl) exhibits a blue-shifted λmax (745 nm) compared to dialkylaminophenyl analog YLD156 (753 nm), with a high-energy band at 500 nm due to dianisyl groups .
Implications for this compound :
- The methoxy group’s electron-donating nature stabilizes charge-transfer states, which may enhance binding to aromatic residues in enzymes or receptors .
Biological Activity
Cis-3-(4-Methoxyphenyl)cyclobutanamine is an organic compound notable for its unique cyclobutane ring structure, which is substituted with a 4-methoxyphenyl group and an amine group in the cis configuration. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 189.26 g/mol. The compound's structure allows for diverse functionalization, making it a valuable building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 189.26 g/mol |
| Chemical Class | Amine, Cyclobutane Derivative |
| Configuration | Cis |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate various biochemical pathways, influencing cellular functions through binding affinities to target proteins. This modulation can impact processes such as cell signaling, division, and metabolic regulation.
Biological Activity and Research Findings
Recent studies have explored the potential pharmacological effects of this compound:
- Enzyme Interactions : The compound has been shown to interact with phosphoinositide-3-kinases (PI3Ks), which play crucial roles in cell signaling pathways associated with growth and survival .
- Antitumor Potential : Preliminary findings suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cell lines, although detailed studies are required to confirm these effects .
- Neuropharmacological Effects : There is evidence indicating that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Cell Viability : In vitro assays demonstrated that varying concentrations of the compound affected the viability of tumor cells, suggesting a dose-dependent relationship with potential therapeutic applications.
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it could inhibit specific signaling pathways involved in tumor progression, providing insights into its role as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for cis-3-(4-Methoxyphenyl)cyclobutanamine to ensure stereochemical control?
- Methodological Answer :
- Cyclobutane Ring Formation : Utilize [2+2] photocycloaddition of substituted alkenes or ring-closing metathesis (RCM) with Grubbs catalysts to construct the cyclobutane core. For stereochemical control, employ chiral auxiliaries or enantioselective catalysis .
- Functionalization : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Ensure regioselectivity by optimizing reaction temperature and solvent polarity (e.g., DMF for polar intermediates) .
- Validation : Monitor stereochemical fidelity using NOESY NMR to confirm cis-configuration between the 4-methoxyphenyl and amine groups .
Q. How can researchers confirm the structural integrity and stereochemistry of cis-3-(4-Methoxyphenyl)cyclobutanamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign substituent positions. NOESY correlations between cyclobutane protons and aromatic protons confirm spatial proximity in the cis isomer .
- Mass Spectrometry (MS) : Compare experimental fragmentation patterns (e.g., loss of methoxy groups or cyclobutane ring cleavage) with theoretical data. For example, a base peak at m/z 148 may correspond to [M–CHO] fragments observed in analogous cyclobutane derivatives .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for resolving enantiomeric mixtures .
Advanced Research Questions
Q. What experimental approaches resolve discrepancies between computational predictions and observed reactivity of cis-3-(4-Methoxyphenyl)cyclobutanamine?
- Methodological Answer :
- Computational Validation : Perform density functional theory (DFT) calculations to model transition states and compare energy barriers with experimental reaction rates. Adjust solvation models (e.g., COSMO-RS) to account for solvent effects .
- Isotopic Labeling : Use deuterated analogs to trace mechanistic pathways (e.g., hydrogen abstraction vs. radical recombination in photocycloadditions) .
- Kinetic Studies : Conduct time-resolved spectroscopy (e.g., UV-Vis or IR) to identify intermediates and validate computational intermediates .
Q. How can researchers evaluate the metabolic stability and pharmacokinetic profile of cis-3-(4-Methoxyphenyl)cyclobutanamine in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) to assess cytochrome P450-mediated oxidation. Quantify parent compound and metabolites via LC-MS/MS, referencing methods for tracking pyrethroid metabolites in urine .
- Pharmacokinetic Modeling : Measure plasma half-life (), clearance (CL), and volume of distribution () in animal models. Compare with structurally related compounds like cyclobutane-containing pharmaceuticals (e.g., benzothiazepinones) .
- Tissue Distribution : Use radiolabeled -analogs to track biodistribution in target organs, ensuring sensitivity limits align with detection thresholds (e.g., ≥0.1 μg/L in urine) .
Q. What strategies mitigate challenges in isolating enantiomers of cis-3-(4-Methoxyphenyl)cyclobutanamine for pharmacological studies?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients. Optimize retention factors () and selectivity () by adjusting column temperature .
- Kinetic Resolution : Employ enantioselective enzymatic catalysis (e.g., lipases or esterases) to hydrolyze one enantiomer preferentially .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize to isolate enantiopure fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
